molecular formula C11H18ClN5 B2700193 4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride CAS No. 1427379-02-9

4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride

Cat. No.: B2700193
CAS No.: 1427379-02-9
M. Wt: 255.75
InChI Key: FHJKVHARTGOXCK-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H18ClN5. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperazine ring substituted with a methyl group and a pyridine ring with a carboximidamide group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylpiperazine and 2-cyanopyridine.

    Reaction: The 4-methylpiperazine reacts with 2-cyanopyridine under controlled conditions to form the intermediate 4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reaction and prevent side products.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The piperazine and pyridine rings can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce halogenated derivatives.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxamide
  • 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid
  • 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxaldehyde

Uniqueness

4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5.ClH/c1-15-4-6-16(7-5-15)9-2-3-14-10(8-9)11(12)13;/h2-3,8H,4-7H2,1H3,(H3,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJKVHARTGOXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=C2)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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